molecular formula C26H19NO3 B3885509 2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid

2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid

Cat. No.: B3885509
M. Wt: 393.4 g/mol
InChI Key: CFKMRCGCHYNTHF-UHFFFAOYSA-N
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Description

The compound contains a carbonyl group (C=O) and a carboxylic acid group (COOH). The carbonyl group consists of a carbon atom double-bonded to an oxygen atom. The carboxylic acid group consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon .


Molecular Structure Analysis

The carbonyl group in the compound has a trigonal planar geometry around the carbon atom, with bond angles of approximately 120 degrees . The carboxylic acid group is planar due to the sp2 hybridization of the carbon and oxygen atoms .


Chemical Reactions Analysis

Carbonyl compounds, including those with carboxylic acid groups, can undergo a variety of reactions. These include nucleophilic addition, where an electron-rich nucleophile attacks the electron-poor carbon of the carbonyl group .


Physical and Chemical Properties Analysis

Carboxylic acids have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form hydrogen bonds . They are also generally soluble in water and have a sour taste .

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. In general, carbonyl compounds can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom .

Properties

IUPAC Name

2-[2-[(2-phenylphenyl)carbamoyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO3/c28-25(27-24-17-9-8-12-19(24)18-10-2-1-3-11-18)22-15-6-4-13-20(22)21-14-5-7-16-23(21)26(29)30/h1-17H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKMRCGCHYNTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>59 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid
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2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 3
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2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 4
2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 5
2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid
Reactant of Route 6
Reactant of Route 6
2'-[(2-biphenylylamino)carbonyl]-2-biphenylcarboxylic acid

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